Sulfato de terbio(III) octahidratado

Descripción general

Descripción

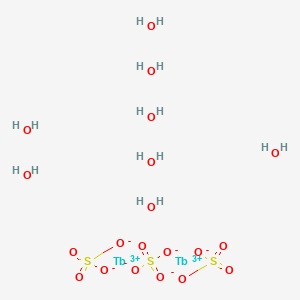

Terbium(III) sulfate octahydrate is a chemical compound with the formula Tb₂(SO₄)₃·8H₂O. It is a rare earth metal sulfate and is known for its unique properties, including its ability to emit green fluorescence when exposed to ultraviolet light. This compound is primarily used in various scientific and industrial applications due to its luminescent properties .

Aplicaciones Científicas De Investigación

Phosphor Applications

One of the most significant applications of terbium(III) sulfate octahydrate is in the production of phosphors. Terbium compounds are renowned for their ability to emit green light when excited, making them essential in various display technologies.

- Fluorescent Lamps : Terbium is used as an activator in fluorescent lamps, enhancing the efficiency and brightness of the emitted light. The compound's ability to produce a high-intensity green emission is particularly valuable in lighting applications .

- Projection Displays : In projection televisions and other display technologies, terbium compounds serve as critical components for achieving vibrant colors and high-quality images. The unique luminescent properties of terbium allow for improved color rendering and brightness .

Catalytic Applications

Terbium(III) sulfate octahydrate is also utilized as a catalyst in various chemical reactions. Its catalytic properties are leveraged in:

- Organic Synthesis : The compound can facilitate several organic reactions, including oxidation and polymerization processes. Its role as a Lewis acid makes it suitable for catalyzing reactions that require electron pair acceptance .

- Environmental Chemistry : In environmental applications, terbium compounds can be used to catalyze reactions that degrade pollutants or facilitate the conversion of waste materials into less harmful substances .

Magnet Production

Another important application of terbium(III) sulfate octahydrate is in the production of rare earth magnets. These magnets are crucial in various technologies, including:

- Electric Motors : High-performance electric motors benefit from the strong magnetic properties imparted by terbium-based magnets, which enhance efficiency and reduce energy consumption .

- Magnetic Resonance Imaging (MRI) : Terbium magnets are also explored for use in MRI technology, where their unique magnetic properties can improve imaging quality and resolution .

Materials Science

In materials science, terbium(III) sulfate octahydrate finds applications in:

- Optical Materials : The compound's luminescent properties make it suitable for use in optical devices, including lasers and fiber optics. Its ability to emit light at specific wavelengths is exploited in these advanced technologies .

- Ceramics and Composites : Terbium compounds are incorporated into ceramics and composite materials to enhance their mechanical and thermal properties. This application is particularly relevant in high-temperature environments where stability is crucial .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Phosphors | Fluorescent lamps, projection displays | High-intensity green light emission |

| Catalysis | Organic synthesis, environmental chemistry | Enhanced reaction rates |

| Magnet Production | Electric motors, MRI technology | Improved efficiency and image quality |

| Materials Science | Optical materials, ceramics, composites | Enhanced mechanical and thermal properties |

Mecanismo De Acción

Target of Action

Terbium(III) sulfate octahydrate is a chemical compound with the formula Tb2(SO4)3·8H2O . It is primarily used in scientific research and in the production of certain types of ceramics

Mode of Action

As a lanthanide, terbium(iii) ions have unique photophysical properties, including high luminescence and long emission lifetimes, which can be exploited in various material science applications .

Result of Action

It’s worth noting that terbium ions can be used in fluorescence microscopy due to their luminescent properties .

Action Environment

The action of Terbium(III) sulfate octahydrate can be influenced by environmental factors such as temperature and pH. For instance, it loses its crystalline water when heated to 360°C . Its solubility in water is also temperature-dependent, with a solubility of 3.56g per 100ml of water at 20°C .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Terbium(III) sulfate octahydrate can be synthesized by reacting terbium(III,IV) oxide with concentrated sulfuric acid. The reaction typically involves dissolving terbium(III,IV) oxide in sulfuric acid, followed by crystallization to obtain the octahydrate form. The reaction can be represented as follows:

Tb4O7+6H2SO4→2Tb2(SO4)3+3H2O

The resulting solution is then allowed to crystallize, forming colorless octahydrate crystals .

Industrial Production Methods: In industrial settings, the production of terbium(III) sulfate octahydrate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is often produced as a byproduct during the extraction and refinement of terbium from its ores .

Análisis De Reacciones Químicas

Types of Reactions: Terbium(III) sulfate octahydrate primarily undergoes reactions typical of lanthanide sulfates. These include:

Oxidation and Reduction: Terbium can exist in multiple oxidation states, but in this compound, it is in the +3 state. It can be reduced or oxidized under specific conditions to form other terbium compounds.

Substitution Reactions: The sulfate ions in terbium(III) sulfate octahydrate can be replaced by other anions in substitution reactions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents can convert terbium(III) to higher oxidation states.

Reduction: Reducing agents such as hydrogen can reduce terbium(III) to lower oxidation states.

Substitution: Reactions with other sulfates or halides can lead to the formation of different terbium salts.

Major Products:

Oxidation: Terbium(IV) oxide (TbO₂)

Reduction: Terbium(II) compounds

Substitution: Terbium halides (e.g., terbium chloride) and other terbium salts.

Comparación Con Compuestos Similares

- Terbium(III) chloride (TbCl₃)

- Terbium(III) nitrate (Tb(NO₃)₃)

- Terbium(III) oxide (Tb₂O₃)

Comparison:

- Luminescence: Terbium(III) sulfate octahydrate is unique in its strong green fluorescence, which is more pronounced compared to some other terbium compounds.

- Solubility: Terbium(III) sulfate octahydrate is soluble in water, making it easier to handle in aqueous solutions compared to terbium(III) oxide, which is less soluble.

- Applications: While terbium(III) chloride and terbium(III) nitrate are also used in luminescent applications, terbium(III) sulfate octahydrate is preferred in certain contexts due to its specific emission properties and stability .

Actividad Biológica

Terbium(III) sulfate octahydrate, with the chemical formula , is a rare earth metal compound that has garnered attention for its potential biological activities. This article explores the biological implications of terbium(III) sulfate octahydrate, including its interactions at the cellular level, potential therapeutic applications, and relevant case studies.

- Molecular Formula :

- Molar Mass : 750.16 g/mol

- Appearance : Colorless to white crystalline solid

- Melting Point : 360 °C (dehydration occurs at this temperature) .

Terbium ions (Tb³⁺) exhibit unique luminescent properties, which can be utilized in biological imaging and as tracers in biochemical assays. The biological activity of terbium compounds is primarily attributed to their ability to interact with biological molecules and cellular structures.

- Cellular Uptake : Studies suggest that terbium ions can penetrate cell membranes, potentially influencing cellular processes such as signaling and metabolism .

- Fluorescence Properties : Terbium(III) sulfate exhibits strong fluorescence under UV light, making it useful in various imaging techniques .

Toxicity and Biocompatibility

While terbium compounds are generally considered low in toxicity compared to other heavy metals, their biocompatibility varies depending on concentration and exposure duration. Research indicates that at high concentrations, terbium ions can induce oxidative stress and apoptosis in certain cell lines .

Study 1: Terbium in Cancer Research

A study investigated the effects of terbium(III) sulfate on cancer cell lines, revealing that low concentrations could inhibit cell proliferation while high concentrations led to increased cell death through apoptosis mechanisms. The study highlighted the potential use of terbium compounds in targeted cancer therapies .

Study 2: Imaging Applications

Another research highlighted the use of terbium(III) sulfate as a luminescent probe for bioimaging applications. The compound's fluorescence was shown to enhance the visibility of cellular structures in microscopy, providing insights into cellular dynamics during various biological processes .

Comparative Analysis of Terbium Compounds

| Property | Terbium(III) Sulfate Octahydrate | Other Terbium Compounds |

|---|---|---|

| Molecular Formula | Varies | |

| Fluorescence | Strong under UV light | Varies |

| Toxicity Level | Low at therapeutic doses | Varies |

| Biological Applications | Imaging, cancer therapy | Varies |

Propiedades

IUPAC Name |

terbium(3+);trisulfate;octahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O4S.8H2O.2Tb/c3*1-5(2,3)4;;;;;;;;;;/h3*(H2,1,2,3,4);8*1H2;;/q;;;;;;;;;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSFZSUHOIHUFR-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Tb+3].[Tb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H16O20S3Tb2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583439 | |

| Record name | Terbium(3+) sulfate--water (2/3/8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

750.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13842-67-6 | |

| Record name | Terbium(3+) sulfate--water (2/3/8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terbium(III) sulfate octahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.